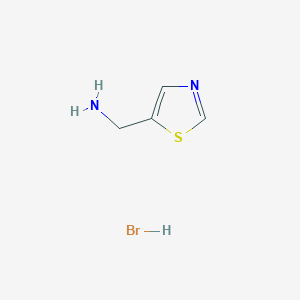

1,3-Thiazol-5-ylmethylamine hydrobromide

Description

1,3-Thiazol-5-ylmethylamine hydrobromide (CAS: 161805-76-1) is a thiazole-derived amine salt with the molecular formula C₄H₆N₂S·HBr and a molecular weight of 194.91 g/mol (base: 114.17 g/mol + HBr: 80.74 g/mol). It is commercially available with a purity of 95% and is classified as an irritant . Key physical properties include a refractive index of 1.592 and a flash point of 87.2°C . The compound features a 1,3-thiazole ring substituted with an aminomethyl group at the 5-position, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

1,3-thiazol-5-ylmethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.BrH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRWSAWDSHBBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process from L-Methionine

One method involves the reaction of L-methionine with bromoacetic acid in the presence of acetic acid in a mixture of isopropanol and water to produce (S)-3-aminodihydrofuran-2(3H)-one. Further processing and transformations can lead to the desired 1,3-thiazol-5-ylmethylamine hydrobromide or related compounds.

Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as efficient and environmentally benign methods for synthesizing thiazole derivatives. For example, lawsone-linked fully substituted 1,3-thiazoles can be synthesized through a one-pot MCR of arylglyoxals, lawsone, and thiobenzamides in acetic acid at 90 °C.

Synthesis of Thiazol-2(3H)-imine Derivatives

Thiazol-2(3H)-imine derivatives can be synthesized via a one-pot procedure involving the bromination of α-active methylene ketones, followed by reaction with potassium thiocyanate and a primary amine.

The first step is the free-radical bromination of acetylacetone to form 3-bromoacetylacetone. The second step is the nucleophilic substitution of the bromide ion by a thiocyanate group to afford 3-thiocyanateacetylacetone. The addition of benzylamine to the reaction mixture enhances the addition reaction on the carbonyl group. A rearrangement reaction then takes place via nucleophilic attack at the carbonyl of the acetyl group by the lone pair of electrons on the nitrogen atom of SCN, followed by cyclization.

Reaction with Phenacyl Bromides

The reaction of phenacyl bromides with heterocyclic amines and thiosemicarbazones can be used to synthesize thiazole derivatives with multiple thiazole rings. For example, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one is reacted with 2-aminothiazole in ethanol under reflux to yield isomers of the desired product.

Analysis and Characterization

Spectroscopic Analysis

Spectroscopic methods such as NMR, IR, and mass spectrometry are crucial for characterizing the synthesized compounds.

- NMR Spectroscopy: 1H-NMR and 13C-NMR are used to determine the structure and purity of the synthesized compounds. Chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the molecules.

- IR Spectroscopy: IR spectroscopy identifies functional groups present in the molecule, such as N-H, C=N, and C-Cl bonds.

- Mass Spectrometry: Mass spectrometry determines the molecular weight and fragmentation pattern of the synthesized compounds, aiding in their identification.

Data Table Example

| Compound | Yield (%) | Melting Point (°C) | 1H-NMR (DMSO, δ ppm) | 13C-NMR (DMSO, δ ppm) |

|---|---|---|---|---|

| 2-(2-((2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)methylene)hydrazinyl)-4-(p-tolyl)thiazole | 80 | 195–197 | 8.00 (1H, s, ArH); 7.75 (2H, d, J = 8, ArH); 7.25 (2H, d, J = 8, ArH), 7.21 (1H, s, CH); 3.84 (3H, s, CH3); 2.72 (2H, t, J = 12, CH2); 2.33 (3H, s, CH3); 1.66 (2H, m, CH2); 1.40 (2H, m, CH2); 0.94 (3H, t, J = 12, CH3) | 168.4, 150.8, 150.4, 137.5, 131.9, 131.2, 129.6, 129.0, 125.9, 121.7, 103.2, 33.5, 29.0, 25.9, 22.1, 21.2, 14.1 |

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-5-ylmethylamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines .

Scientific Research Applications

1,3-Thiazol-5-ylmethylamine hydrobromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-Thiazol-5-ylmethylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between 1,3-Thiazol-5-ylmethylamine hydrobromide and related thiazole/heterocyclic derivatives:

Key Observations

Substituent Position :

- The 5-yl substitution in QW-7369 distinguishes it from positional isomers like QB-4419 (4-yl) and QY-4918 (2-yl). This affects electronic properties and reactivity in coupling reactions .

- The isothiazole derivative (52547-00-9) features a 1,2-thiazole ring, which alters ring stability and hydrogen-bonding capacity compared to 1,3-thiazole derivatives .

Counterion Effects :

- Hydrobromide (HBr) salts generally exhibit lower solubility in polar solvents compared to hydrochloride (HCl) salts due to the larger ionic radius of Br⁻ .

- Dihydrochloride salts (e.g., QY-4918) enhance aqueous solubility, making them preferable for drug formulations requiring high bioavailability .

Functional Group Modifications: QY-4918 and QZ-2269 incorporate ethanol/propanol groups, improving hydrophilicity and enabling conjugation with carboxylic acids or esters .

Biological Activity

1,3-Thiazol-5-ylmethylamine hydrobromide is a compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

1,3-Thiazol-5-ylmethylamine hydrobromide exhibits biological activity through various mechanisms:

- Target Interaction : The compound interacts with several biomolecules, including enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances.

- Enzyme Modulation : The interaction with cytochrome P450 can lead to either inhibition or activation of enzymatic functions. This modulation affects metabolic pathways and can influence the overall biochemical environment within cells.

- Gene Expression Regulation : The compound can influence gene expression by modulating the activity of transcription factors. This interaction can lead to changes in the expression of specific genes, impacting cellular functions such as growth and differentiation.

Biological Activities

Research indicates that 1,3-Thiazol-5-ylmethylamine hydrobromide possesses several important biological activities:

- Antimicrobial Properties : Studies have highlighted its potential effectiveness against various microbial strains, suggesting it could be developed into antimicrobial agents.

- Anticancer Activity : Preliminary research suggests that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

The biochemical properties of 1,3-Thiazol-5-ylmethylamine hydrobromide are significant for understanding its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 202.6 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under neutral pH; degradation observed under acidic conditions |

| Metabolic Pathways | Involvement in cytochrome P450-mediated metabolism |

Dosage Effects in Animal Models

The effects of 1,3-Thiazol-5-ylmethylamine hydrobromide vary significantly with dosage:

- Low Doses : At lower concentrations, beneficial effects such as enzyme activation and modulation of gene expression have been observed.

- High Doses : Conversely, higher doses can lead to cytotoxicity and disruption of normal cellular processes. Research indicates a threshold effect where specific dosage ranges allow for efficacy without toxicity.

Temporal Effects in Laboratory Settings

The compound's effects can change over time due to its stability and degradation characteristics:

- Short-term Effects : Initial interactions with biomolecules can lead to rapid changes in cellular metabolism and signaling pathways.

- Long-term Effects : Prolonged exposure may result in cytotoxic effects at higher concentrations. Studies have shown that the compound remains stable under specific conditions but degrades over time, altering its biological activity.

Case Studies

Several studies have investigated the biological activity of 1,3-Thiazol-5-ylmethylamine hydrobromide:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial properties against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations above 50 µg/mL.

-

Cancer Cell Line Study :

- Research on human cancer cell lines indicated that treatment with 1,3-Thiazol-5-ylmethylamine hydrobromide resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Thiazol-5-ylmethylamine hydrobromide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes. For example, K₂CO₃ in CHCl₃ under reflux (48–72 hours) is used to facilitate thiazole ring formation . Optimization includes adjusting solvent polarity (e.g., 1,4-dioxane vs. toluene), catalyst selection (e.g., piperidine for Claisen-Schmidt condensations), and temperature control to minimize side reactions. TLC and NMR are critical for monitoring progress and purity .

Q. How is the structural integrity of 1,3-Thiazol-5-ylmethylamine hydrobromide confirmed post-synthesis?

- Methodological Answer : Multimodal characterization is essential:

- ¹H/¹³C NMR : Peaks for thiazole protons (δ 7.5–8.5 ppm) and methylamine groups (δ 2.5–3.5 ppm) confirm connectivity .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 209.02 for C₅H₇N₂S·HBr) .

- X-ray crystallography (if crystalline): Resolves bond angles and packing interactions, as seen in thiazole derivatives like 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one .

Q. What are the standard biological assays for evaluating this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : SRB assays on cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ calculations .

- CNS activity : Radioligand binding assays (e.g., serotonin/dopamine receptors) . Controls include vehicle (DMSO ≤0.5%) and reference drugs (e.g., CHS-828 for cytotoxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, passage number of cell lines). Standardization steps:

- Dose-response normalization : Use Hill plots to compare potency curves .

- Metabolic stability : Assess via liver microsome assays to rule out false negatives from rapid degradation .

- Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and time-kill studies .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Methodological Answer :

- Flow chemistry : Reduces side reactions (e.g., dimerization) via precise residence time control .

- Crystallization optimization : Use antisolvent (e.g., hexane) addition to enhance hydrobromide salt purity .

- DoE (Design of Experiments) : Statistically models variables (pH, temp) to identify robust conditions .

Q. How does halogen substitution (e.g., Br in 1,3-Thiazol-5-ylmethylamine hydrobromide) influence reactivity and bioactivity?

- Methodological Answer :

- Electrophilicity : Bromine enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki couplings) .

- Bioactivity : Compare with Cl/F analogs via SAR studies. Bromine’s hydrophobic volume may improve target binding (e.g., kinase inhibition) but reduce solubility .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends .

Q. What are the limitations of current analytical techniques in characterizing degradation products?

- Methodological Answer :

- LC-MS/MS limitations : Low-abundance degradants (e.g., oxidation byproducts) require high-resolution Orbitrap systems .

- NMR sensitivity : Dynamic range issues in complex mixtures; use hyphenated techniques like LC-SPE-NMR .

- XRD challenges : Amorphous degradants necessitate pair distribution function (PDF) analysis .

Comparative Research Questions

Q. How does 1,3-Thiazol-5-ylmethylamine hydrobromide compare to tetrazole analogs in medicinal applications?

- Methodological Answer :

- Bioisosterism : Thiazole’s π-deficient ring favors H-bonding vs. tetrazole’s acidity (pKa ~4.5) .

- Metabolic stability : Thiazoles resist CYP450 oxidation better than tetrazoles in hepatocyte assays .

- Case study : Thiazole derivatives show superior MIC values (≤2 µg/mL) against P. aeruginosa vs. tetrazoles .

Q. What structural features differentiate this compound from non-brominated thiazole derivatives?

- Methodological Answer :

- Crystallography : Bromine increases unit cell volume (e.g., 1676.8 ų vs. 1532.3 ų for Cl analogs) .

- Thermal stability : TGA shows higher decomposition onset (220°C vs. 195°C) due to Br’s mass .

- Solubility : LogP increases by ~0.5 units, requiring formulation tweaks (e.g., nanosuspensions) .

Data Presentation Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.